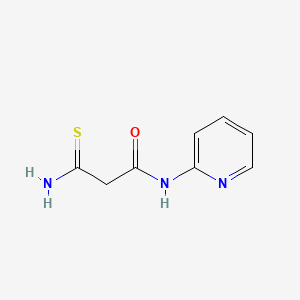
Propanamide, 3-amino-n-2-pyridinyl-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- is a chemical compound with the molecular formula C8H9N3OS It is known for its unique structure, which includes an amide group, a pyridine ring, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- typically involves the reaction of 3-aminopropanamide with 2-chloropyridine-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted pyridine derivatives .
Scientific Research Applications
Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- involves its interaction with specific molecular targets and pathways. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can bind to various receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 3-amino-n-2-pyridinyl-3-oxo-
- Propanamide, 3-amino-n-2-pyridinyl-3-hydroxy-
- Propanamide, 3-amino-n-2-pyridinyl-3-methyl-
Uniqueness
Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-amino-N-pyridin-2-yl-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C8H9N3OS/c9-6(13)5-8(12)11-7-3-1-2-4-10-7/h1-4H,5H2,(H2,9,13)(H,10,11,12) |
InChI Key |
VTHRXTRFKZMVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















